molecular formula C8H12O2 B8685949 2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol CAS No. 43087-49-6

2,3,3a,6,7,7a-Hexahydro-1-benzofuran-2-ol

Cat. No. B8685949
Key on ui cas rn: 43087-49-6
M. Wt: 140.18 g/mol
InChI Key: LSWTTYBLTMRSJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CC(C)C[Al+]CC(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C1CC2C=CCCC2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:12]([Al+:13][CH2:14][CH:15]([CH3:16])[CH3:17])[CH:18]([CH3:19])[CH3:20].[CH2:21]([Cl:22])[Cl:23].[CH:1]12[CH:2]=[CH:3][CH2:4][CH2:5][CH:6]1[O:7][C:8](=[O:10])[CH2:9]2.[H-:11]>>[CH:1]12[CH:2]=[CH:3][CH2:4][CH2:5][CH:6]1[O:7][CH:8]([OH:10])[CH2:9]2

Inputs

Step One
Name
CC(C)C[Al+]CC(C)C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C[Al+]CC(C)C
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
ClCCl
Name
O=C1CC2C=CCCC2O1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C1CC2C=CCCC2O1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[H-]

Outcomes

Product
Name
Type
product
Smiles
OC1CC2C=CCCC2O1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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